molecular formula C8H18O B14634510 1-Methoxy-4,4-dimethylpentane CAS No. 53313-55-6

1-Methoxy-4,4-dimethylpentane

Cat. No.: B14634510
CAS No.: 53313-55-6
M. Wt: 130.23 g/mol
InChI Key: QLBMHQYMMVSBPC-UHFFFAOYSA-N
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Description

1-Methoxy-4,4-dimethylpentane is an organic compound with the molecular formula C8H18O It is a member of the ether family, characterized by the presence of an oxygen atom connected to two alkyl or aryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-4,4-dimethylpentane can be synthesized through several methods. One common approach involves the reaction of 4,4-dimethylpentan-1-ol with methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the alcohol is replaced by a methoxy group.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions typically include elevated temperatures and pressures to facilitate the substitution process. The use of catalysts and solvents can also enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-4,4-dimethylpentane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds, such as ketones or aldehydes, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ether into alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Acidic or basic catalysts, depending on the nature of the substituent.

Major Products Formed:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Various substituted ethers or other functionalized compounds.

Scientific Research Applications

1-Methoxy-4,4-dimethylpentane has several applications in scientific research, including:

    Chemistry: Used as a solvent or reagent in organic synthesis and analytical chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 1-Methoxy-4,4-dimethylpentane involves its interactions with molecular targets and pathways. As an ether, it can participate in hydrogen bonding and other non-covalent interactions with proteins, enzymes, and other biomolecules. These interactions can influence the compound’s biological activity and effects.

Comparison with Similar Compounds

  • 1-Methoxy-3,3-dimethylbutane
  • 1-Methoxy-2,2-dimethylpropane
  • 1-Methoxy-5,5-dimethylhexane

Comparison: 1-Methoxy-4,4-dimethylpentane is unique due to its specific structural arrangement, which influences its reactivity and properties. Compared to similar compounds, it may exhibit different boiling points, solubility, and chemical behavior, making it suitable for specific applications in research and industry.

Properties

CAS No.

53313-55-6

Molecular Formula

C8H18O

Molecular Weight

130.23 g/mol

IUPAC Name

1-methoxy-4,4-dimethylpentane

InChI

InChI=1S/C8H18O/c1-8(2,3)6-5-7-9-4/h5-7H2,1-4H3

InChI Key

QLBMHQYMMVSBPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCCOC

Origin of Product

United States

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